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Compound of Interest

Compound Name: Dimethyl Chlorothiophosphate-D6

CAS No.: 19262-97-6

Cat. No.: B586532 Get Quote

Executive Summary
Dimethyl Chlorothiophosphate-D6 (DMCTP-D6) is the stable isotope-labeled analog of

dimethyl chlorothiophosphate (DMCTP), a critical organophosphorus intermediate used in the

synthesis of pesticides such as methyl parathion, fenitrothion, and chlorpyrifos-methyl. In

toxicological research and environmental fate studies, DMCTP-D6 serves as a high-fidelity

internal standard (IS) for quantifying exposure biomarkers.

This guide details the metabolic and abiotic breakdown pathways of DMCTP-D6. Unlike stable

end-products, DMCTP-D6 is highly reactive; its "metabolism" is primarily defined by rapid

hydrolytic degradation of the labile P-Cl bond, followed by enzymatic transformations common

to organophosphorus moieties. Understanding these pathways is essential for accurate

biomonitoring and interpreting mass spectrometry data in pharmacokinetic studies.

Chemical Identity & Reactivity Profile[1][2]
DMCTP-D6 consists of a central phosphorus atom bonded to a sulfur (P=S), a chlorine (P-Cl),

and two deuterated methoxy groups (–OCD₃).
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Property Specification

Compound Name Dimethyl Chlorothiophosphate-D6

Synonyms
O,O-Dimethyl phosphorochloridothioate-d6;

Methyl PCT-d6

CAS Number 19262-97-6 (Labeled); 2524-03-0 (Unlabeled)

Molecular Formula C₂D₆ClO₂PS

Key Reactive Bond
P-Cl (Phosphorus-Chlorine): Highly susceptible

to nucleophilic attack (hydrolysis).[1]

Secondary Reactivity
P=S (Thiono group): Susceptible to oxidative

desulfuration (to P=O).

The Deuterium Effect
The hexadeuterated moiety (-D6) is located on the methyl groups. While the P-Cl hydrolysis is

not significantly affected by the kinetic isotope effect (KIE), downstream oxidative dealkylation

(O-dealkylation) steps involving C-H bond cleavage will exhibit a primary KIE, potentially

slowing the formation of monomethyl species compared to the non-labeled analog.

Metabolic & Degradation Pathways
The breakdown of DMCTP-D6 occurs via three primary mechanisms: Hydrolysis, Oxidative

Desulfuration, and Dealkylation.

Pathway A: Hydrolysis (The Primary Fate)
Upon contact with aqueous biological media (plasma, cytosol) or environmental moisture, the

P-Cl bond undergoes rapid nucleophilic substitution by water.

Precursor: DMCTP-D6

Mechanism: Nucleophilic attack at the phosphorus center, displacing chloride.

Product:Dimethyl Thiophosphate-D6 (DMTP-D6) (also known as O,O-Dimethyl

phosphorothioate-d6).
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Significance: This is the dominant "metabolite" and the primary biomarker for DMCTP

exposure.

Pathway B: Oxidative Desulfuration (The "Oxon"
Transition)
Mediated by Cytochrome P450 enzymes (specifically CYP2B6 and CYP3A4) or environmental

oxidants, the sulfur atom is replaced by oxygen.

Precursor: DMTP-D6 (or direct oxidation of DMCTP-D6 prior to hydrolysis, though rare due

to P-Cl instability).

Mechanism: Formation of a phosphooxhirane intermediate followed by sulfur extrusion.

Product:Dimethyl Phosphate-D6 (DMP-D6).

Significance: DMP-D6 represents the "toxic activation" pathway equivalent seen in nerve

agents, though DMP itself is a stable, non-toxic breakdown product.

Pathway C: O-Dealkylation
Glutathione S-transferases (GST) or oxidative mechanisms can cleave one of the methyl ester

bonds.

Precursor: DMTP-D6 or DMP-D6.

Product:Monomethyl Thiophosphate-D3 (MMTP-D3) or Monomethyl Phosphate-D3 (MMP-

D3).

Note: This step results in the loss of one -CD₃ group, changing the mass shift from +6 Da to

+3 Da relative to the unlabeled monomethyl metabolite.

Visualization: Degradation Logic Flow
The following diagram illustrates the structural relationships and conversion pathways.
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Parent: Dimethyl Chlorothiophosphate-D6
(DMCTP-D6)

[Highly Reactive P-Cl]

Primary Metabolite: Dimethyl Thiophosphate-D6
(DMTP-D6)

[Stable Biomarker]

Rapid Hydrolysis (P-Cl cleavage)
+ H2O, - HCl

Secondary Metabolite: Dimethyl Phosphate-D6
(DMP-D6)

[Oxidized Product]

Oxidative Desulfuration
(CYP450 / ROS)

Tertiary: Monomethyl Thiophosphate-D3
(MMTP-D3)

[Dealkylated]

O-Dealkylation (GST)
- CD3

Tertiary: Monomethyl Phosphate-D3
(MMP-D3)

[Dealkylated]

O-Dealkylation (GST)
- CD3

Terminal: Inorganic Phosphate / Sulfate
(Non-specific)

Total Breakdown

Total Breakdown

Click to download full resolution via product page

Figure 1: Metabolic and abiotic degradation pathway of DMCTP-D6. Blue arrows indicate the

primary hydrolytic route observed in aqueous media.

Analytical Data Summary: Metabolite Identification
When using DMCTP-D6 as an internal standard, researchers must monitor specific Mass-to-

Charge (m/z) transitions. The table below summarizes the theoretical m/z values for the

breakdown products in negative electrospray ionization (ESI-) mode, which is standard for

organophosphate metabolites.
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Metabolite Abbreviation
Chemical
Structure

Molecular
Weight (D6)

Key ESI(-) m/z
Transition

Dimethyl

Thiophosphate-

D6

DMTP-D6 (CD₃O)₂P(S)OH 148.15
147 → 132 (Loss

of •CD₃)

Dimethyl

Phosphate-D6
DMP-D6 (CD₃O)₂P(O)OH 132.09

131 → 113 (Loss

of H₂O/CD₃)

Monomethyl

Thiophosphate-

D3

MMTP-D3
(CD₃O)

(HO)P(S)OH
129.11

128 → 95 (Loss

of SH)

Monomethyl

Phosphate-D3
MMP-D3

(CD₃O)

(HO)P(O)OH
113.05

112 → 79 (Loss

of PO₃)

Note: Transition values are theoretical and must be optimized on specific triple quadrupole

instruments.

Experimental Protocols
Protocol A: In Vitro Metabolic Stability Assay
Objective: To determine the half-life of DMCTP-D6 and the formation rate of DMTP-D6 in liver

microsomes. Rationale: This protocol distinguishes between enzymatic metabolism and

chemical hydrolysis.

Materials:

Pooled Liver Microsomes (Human or Rat) (20 mg/mL).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase).

Test Compound: DMCTP-D6 (10 mM stock in DMSO).

Quench Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid.
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Workflow:

Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH

7.4). Pre-incubate at 37°C for 5 minutes.

Initiation: Add DMCTP-D6 to a final concentration of 1 µM.

Control Arm: Add buffer instead of NADPH (assesses chemical hydrolysis).

Active Arm: Add NADPH regenerating system (assesses CYP450 metabolism).

Sampling: At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

Quenching: Immediately dispense aliquot into 150 µL of Ice-cold Quench Solution to stop

reactions and precipitate proteins.

Processing: Centrifuge at 4,000 rpm for 15 minutes. Transfer supernatant to LC-MS vials.

Analysis: Quantify DMTP-D6 appearance using LC-MS/MS (ESI- mode).

Self-Validation Step: Compare the degradation rate in the Control Arm vs. the Active Arm. If

rates are identical, the breakdown is purely hydrolytic (abiotic). If the Active Arm is faster,

enzymatic metabolism is occurring.

Protocol B: Synthesis of DMTP-D6 Standard (Hydrolytic
Conversion)
Objective: To generate a qualitative standard of the primary metabolite (DMTP-D6) from the

parent DMCTP-D6 for mass spec tuning. Rationale: DMTP-D6 standards can be expensive;

DMCTP-D6 can be quantitatively converted to DMTP-D6 via base-catalyzed hydrolysis.

Workflow:

Dissolve 1 mg of DMCTP-D6 in 1 mL of Methanol.

Add 1 mL of 0.1 M NaOH (aq).

Incubate at 60°C for 1 hour. (The P-Cl bond cleaves rapidly; base prevents re-acidification).
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Neutralize with 1 M HCl to pH 7.0.

Validation: Inject onto LC-MS. The peak for DMCTP-D6 (if detectable) should disappear,

replaced by a single peak at m/z 147 (ESI-).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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